1,2-二甲基-3-丙基咪唑鎓氯化物

描述

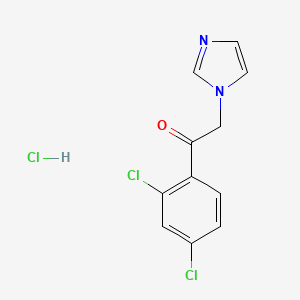

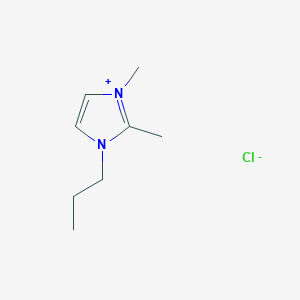

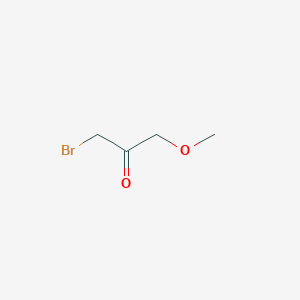

1,2-Dimethyl-3-propylimidazolium chloride (DMPICl) is an ionic liquid composed of an imidazolium cation and a chloride anion. Ionic liquids are fascinating due to their unique properties, such as low volatility, high thermal stability, and tunable solvation abilities. DMPICl is often used in various applications, including electrochemistry, spectroscopy, and battery development .

Synthesis Analysis

The synthesis of DMPICl typically involves the reaction between 1-methyl-3-propylimidazolium iodide and silver chloride . The iodide ion is replaced by the chloride ion, resulting in the formation of DMPICl. The synthesis can be carried out under mild conditions and yields a stable ionic liquid suitable for further studies .

Molecular Structure Analysis

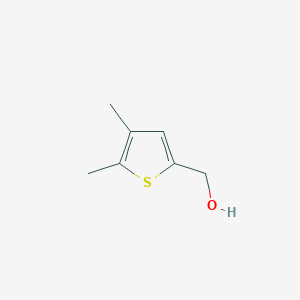

The molecular structure of DMPICl consists of an imidazolium ring with two methyl groups (1,2-dimethyl) and a propyl group attached to the nitrogen atom. The chloride ion interacts with the ring through hydrogen bonds involving the ring, methyl, and methylene hydrogens. Although the aromatic rings stack, aromatic-aromatic interactions are precluded due to the distance between the rings .

Chemical Reactions Analysis

DMPICl can participate in various chemical reactions, including electrochemical processes , acid-base reactions , and ligand exchange reactions . Its unique properties make it a versatile solvent for catalysis and organic synthesis. Researchers have explored its use in coupling reactions, oxidation reactions, and metal complexation .

Physical And Chemical Properties Analysis

科学研究应用

电化学表面处理和能量储存

1,2-二甲基-3-丙基咪唑鎓氯化物在电化学技术中特别有用,特别是与路易斯酸性卤代铝室温离子液体 (RTIL) 一起使用。这种化学物质在电镀和能量储存等领域发挥着重要作用。处理这些离子液体的进展引起了这些领域的重新关注和创新应用 (Tsuda, Stafford, & Hussey, 2017)。

与多糖的相互作用

该化学物质在纤维素(一种常见的多糖)的改性中也很重要。它被用作纤维素化学改性过程的反应介质,为各种反应在温和条件下提供了一个多功能的环境。这允许合成具有受控性质的不同纤维素衍生物 (Heinze et al., 2008)。

聚丙烯腈纤维增塑

1,2-二甲基-3-丙基咪唑鎓氯化物被认为是聚丙烯腈 (PAN) 等聚合物的有效增塑剂,增强了增塑纺丝工艺。离子液体的性质,如低熔点和高温稳定性,有助于其在这一作用中的有效性。该综述还讨论了这些性质对 PAN 纤维的制备、结构化学变化和纤维性质的更广泛影响 (Li & Dang, 2022)。

纤维素的溶解

包括 1,2-二甲基-3-丙基咪唑鎓氯化物在内的氯化物基离子液体是溶解纤维素的合适溶剂,这是精细化工行业中一项重要的工艺。尽管这些离子液体在制药和食品工业中不太常见,因为人们担心毒性和成本等问题,但它们被认为是可持续工业发展的有前途的绿色替代品 (Mohd et al., 2017)。

基于离子液体的技术扩展

1,2-二甲基-3-丙基咪唑鎓氯化物在基于离子液体的技术扩展中发挥着作用,特别是由于它在溶解纤维素和几丁质等各种生物聚合物方面的潜力。这使该化学物质成为大规模工业应用的候选者,尽管其毒性和环境影响需要仔细考虑 (Ostadjoo et al., 2018)。

作用机制

The mechanism of action for DMPICl depends on the specific application. In electrochemistry, it acts as a solvent and supports redox reactions. Its ability to solvate both cations and anions contributes to its effectiveness in various processes. Understanding the interactions between DMPICl and other species is crucial for elucidating its mechanism of action .

未来方向

属性

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIJIFAYAIXTGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548430 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-3-propylimidazolium chloride | |

CAS RN |

98892-74-1 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)

![1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine](/img/structure/B1625918.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B1625934.png)